molecular formula C23H22FN5O5 B6512612 N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide CAS No. 951617-22-4

N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide

Cat. No.: B6512612
CAS No.: 951617-22-4
M. Wt: 467.4 g/mol
InChI Key: NMJNBXGDNRKBSN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a pyrazolopyrimidine derivative characterized by:

  • A bicyclic pyrazolo[4,3-d]pyrimidine core with 5,7-dioxo functional groups.
  • A 2-methyl substituent on the pyrazole ring.
  • A 6-[(4-fluorophenyl)methyl] group at position 4.
  • An acetamide side chain linked to a 2,5-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O5/c1-27-12-18-21(26-27)22(31)29(11-14-4-6-15(24)7-5-14)23(32)28(18)13-20(30)25-17-10-16(33-2)8-9-19(17)34-3/h4-10,12H,11,13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNBXGDNRKBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes a pyrazolo[4,3-d]pyrimidine core substituted with various functional groups. The presence of the dimethoxyphenyl group and the fluorophenyl moiety suggests possible interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity . In vitro assays demonstrated that it exhibits cytotoxic effects against several human cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound showed IC50 values below 100 µM across these cell lines, indicating significant cytotoxicity. For example:
    • HCT-116: IC50 = 36 µM
    • HeLa: IC50 = 34 µM
    • MCF-7: IC50 = 59 µM .

The mechanism of action appears to involve apoptosis induction as evidenced by increased caspase activity and phosphatidylserine translocation in treated cells. Morphological changes consistent with apoptosis were also observed under microscopy.

The compound's anticancer effects are attributed to its ability to disrupt cellular processes:

  • Caspase Activation : Increased caspase activity was noted in treated cells, suggesting activation of apoptotic pathways.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to inhibited proliferation.
  • Mitochondrial Dysfunction : Changes in mitochondrial membrane potential were observed, indicating potential mitochondrial involvement in apoptosis .

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureIC50 (µM)Mechanism
Compound ASimilar structure with different substitutions30Apoptosis induction
Compound BPyrazolo derivative45Cell cycle arrest
N-(2,5-dimethoxyphenyl)-2-{...}Target compound36 (HCT-116)Apoptosis + Caspase activation

Case Studies

  • Study on Anticancer Efficacy :
    A recent publication detailed the screening of this compound against multicellular spheroids derived from tumor cells. The results indicated a marked reduction in spheroid viability at concentrations correlating with the aforementioned IC50 values .
  • Mechanistic Insights :
    Another study focused on the mechanistic pathways activated by this compound. It was found that it could significantly alter gene expression profiles associated with apoptosis and cell cycle regulation in cancer cells .

Scientific Research Applications

Structure and Composition

The compound features a distinctive structure characterized by the following:

  • Molecular Formula : C₁₈H₁₈F N₄O₂
  • Molecular Weight : 338.36 g/mol
  • IUPAC Name : N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide

This compound's complex arrangement of functional groups positions it as a candidate for various biological activities.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Here are some key areas of focus:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The pyrazolo[4,3-d]pyrimidine scaffold has been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. Studies have shown that derivatives of this structure can selectively target cancer cells while sparing normal cells .

Antimicrobial Properties

The presence of the 2,5-dimethoxyphenyl group may enhance the compound's ability to penetrate bacterial membranes. Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Neuroscience Research

The fluorophenyl moiety is known for its potential neuroactive properties. Compounds containing this group have shown promise in modulating neurotransmitter systems and may be explored for their effects on mood disorders and neurodegenerative diseases .

Potential as a Neuromodulator

Research into similar compounds suggests that they may influence serotonin and dopamine pathways. This could position N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-... as a candidate for further investigation in the treatment of conditions like depression or anxiety disorders.

Drug Development

Given its complex structure and potential bioactivity, this compound may serve as a lead structure in drug discovery programs aimed at developing new therapeutic agents. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and safety profile.

Analytical Chemistry

The unique chemical properties of N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-... make it suitable for use as a standard in analytical methods such as HPLC (High Performance Liquid Chromatography) and mass spectrometry. Its characterization can aid in the development of new analytical techniques for detecting similar compounds in biological samples.

Case Study 1: Anticancer Evaluation

A study evaluating the anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives found that specific modifications to the structure significantly enhanced cytotoxicity against breast cancer cell lines. The incorporation of the dimethoxyphenyl group was critical for improving selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that derivatives of this compound demonstrated significant antimicrobial activity. The study highlighted its potential as a novel antibiotic agent against resistant strains .

Case Study 3: Neuropharmacological Effects

A pharmacological study investigated the effects of similar compounds on serotonin receptors and found promising results indicating potential antidepressant effects. The study suggests that modifications to the fluorophenyl group could enhance receptor affinity and selectivity .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolopyrimidine Core

Compound Name Core Substituents Molecular Weight (g/mol) Key Structural Differences Biological Implications
Target Compound 2-methyl, 6-[(4-fluorophenyl)methyl] ~480 (estimated) Balanced lipophilicity from fluorophenyl and polar dioxo groups Enhanced target binding due to fluorine’s electronegativity
N-(5-chloro-2-methylphenyl)-2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-…acetamide () 2-ethyl, 6-[(4-fluorophenyl)methyl] 469.9 Ethyl instead of methyl at position 2; chloro substituent on phenyl Higher molecular weight; potential altered metabolic stability
2-{2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxo-…acetamide () 2-ethyl, 6-[(4-methylphenyl)methyl] 465.5 Methylphenyl instead of fluorophenyl at position 6 Reduced electronegativity; possible lower binding affinity

Key Observations :

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound and ’s derivative enhances binding to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., ).

Acetamide Side Chain Modifications

Compound Name Acetamide-Linked Group Molecular Features Impact on Activity
Target Compound 2,5-dimethoxyphenyl Two methoxy groups at positions 2 and 5 Improved solubility and metabolic stability due to methoxy’s electron-donating effects
N-(4-fluorophenyl)-2-{2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxo-…acetamide () 4-fluorophenyl Single fluorine atom on phenyl Moderate solubility; higher lipophilicity
N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-…acetamide () 2-chloro-4-fluorophenyl Chlorine and fluorine substituents Increased halogen bonding potential; higher molecular weight (est. ~500 g/mol)

Key Observations :

  • Methoxy vs. Halogen : The target compound’s dimethoxyphenyl group offers better aqueous solubility than halogenated analogs (e.g., ), critical for oral bioavailability.
  • Positional Effects : Fluorine at position 4 () vs. chlorine at position 2 () alters electronic distribution and steric interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation of pyrazolo[4,3-d]pyrimidine precursors with substituted acetamide moieties. Key steps include:

  • Heterocyclic core formation : Use microwave-assisted synthesis to improve reaction efficiency for the pyrazolo-pyrimidine scaffold .
  • Acetamide coupling : Employ peptide coupling reagents (e.g., EDC/HOBt) under anhydrous conditions for the N-(2,5-dimethoxyphenyl)acetamide linkage .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95%) .

Q. How can researchers characterize the compound’s physicochemical properties?

  • Methodological Answer : Critical properties include:

  • Hydrogen bonding : Determine hydrogen bond donor/acceptor counts (e.g., 1 donor, 5 acceptors) using computational tools like PubChem’s descriptor modules .
  • Lipophilicity : Calculate XlogP (~2.6) to predict membrane permeability .
  • Polar surface area : Use topological polar surface area (87.5 Ų) to assess solubility and bioavailability .
  • Experimental validation via shake-flask assays for logP and dynamic light scattering (DLS) for solubility profiling is recommended .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) for pyrazolo-pyrimidine derivatives .
  • Cellular uptake : Apply confocal microscopy with fluorescently tagged analogs to evaluate intracellular retention .
  • Dose-response curves : Generate IC₅₀ values using 8-point dilution series (0.1–100 µM) in triplicate .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s selectivity for target enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to predict binding poses against kinase domains (e.g., CDK2, Aurora B) .
  • Free energy calculations : Apply MM/GBSA to rank binding affinities and identify critical residues for selectivity .
  • SAR analysis : Corrogate substituent effects (e.g., 4-fluorophenyl vs. chlorophenyl) using 3D-QSAR models .

Q. How should researchers address contradictory data in biological assay reproducibility?

  • Methodological Answer :

  • Control standardization : Include internal controls (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Data triangulation : Apply factorial design (e.g., 2³ design) to isolate variables like pH, temperature, and solvent composition .

Q. What strategies improve scalability of the synthetic route without compromising yield?

  • Methodological Answer :

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance safety and throughput .
  • Catalyst optimization : Screen Pd/XPhos systems for Buchwald-Hartwig aminations to reduce metal loading (<0.5 mol%) .
  • Process analytics : Use PAT (process analytical technology) tools like inline FTIR for real-time reaction monitoring .

Q. How can interdisciplinary approaches enhance mechanistic studies?

  • Methodological Answer :

  • Computational-experimental feedback : Integrate DFT calculations (e.g., Gaussian 16) with kinetic isotope effect (KIE) studies to elucidate reaction pathways .
  • High-content imaging : Combine transcriptomics (RNA-seq) with immunofluorescence to map downstream signaling effects .
  • Data management : Employ chemical informatics platforms (e.g., KNIME) to unify spectral, assay, and synthetic data .

Data Contradiction & Validation

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer :

  • Force field refinement : Recalibrate AMBER parameters using experimental crystal structures of ligand-target complexes .
  • Solvent effects : Re-run simulations with explicit solvent models (e.g., TIP3P) to account for hydrophobic interactions .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify confounding factors like assay interference .

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